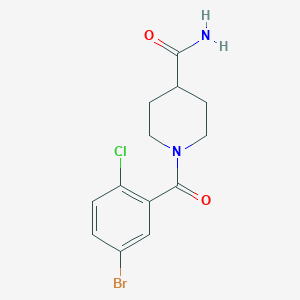

1-(5-bromo-2-chlorobenzoyl)-4-piperidinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(5-bromo-2-chlorobenzoyl)-4-piperidinecarboxamide" is a compound involved in the synthesis and characterization of non-peptide CCR5 antagonists, which are explored for various biochemical applications, excluding drug usage and dosage details. The substance is derived from multi-step chemical reactions, primarily from bromination and chlorination processes.

Synthesis Analysis

The synthesis involves multiple steps including elimination, reduction, and bromination reactions. Initially, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. This intermediate then reacts with N-allyl-4-chloro-N-(piperidin-4-yl)benzamide to produce the final compound, characterized by spectroscopic methods such as 1H NMR, 13C NMR, and MS for structural verification (Bi, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been determined through various forms of spectroscopy, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the distribution of atoms within the compound.

Chemical Reactions and Properties

This compound participates in reactions characteristic of its functional groups. The bromo and chloro substituents on the benzoyl ring, and the piperidinecarboxamide moiety, offer sites for further chemical modifications and interactions, leading to the potential discovery of novel CCR5 antagonists with biological activities.

Physical Properties Analysis

While specific studies on the physical properties of "this compound" are limited, typical analysis would include solubility, melting point, and stability under various conditions, contributing to its handling and application in further chemical reactions.

Chemical Properties Analysis

The chemical properties of this compound relate to its reactivity and stability, governed by the presence of the bromo, chloro, and piperidinecarboxamide groups. These groups affect the compound's behavior in organic synthesis and its potential interactions with biological targets.

References:

- Bi, H. (2014). Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide. Chemistry World. Link to the paper.

安全和危害

The safety data sheet for “5-Bromo-2-chlorobenzoyl chloride” indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also very toxic to aquatic life .

作用机制

Target of Action

It is known that a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes.

Mode of Action

Sglt2 inhibitors generally work by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors typically affect the renal glucose reabsorption pathway .

Result of Action

Sglt2 inhibitors, which this compound may be related to, typically result in lowered blood glucose levels .

属性

IUPAC Name |

1-(5-bromo-2-chlorobenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClN2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPVCWCGHKGUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)

![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)

![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)

![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)